molecular formula C19H16ClN3O2 B2906127 N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1052551-15-1

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2906127
CAS No.: 1052551-15-1
M. Wt: 353.81
InChI Key: KRJUCZURZRLZNA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzoyl group and a chlorophenyl moiety. The unique structure contributes to its biological activity.

PropertyValue
IUPAC Name This compound
Molecular Formula C19H16ClN3O2
Molecular Weight 357.80 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with many studies indicating their efficacy against different cancer cell lines.

Research Highlights:

  • Cell Line Studies : this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values indicating effective growth inhibition .
Cell LineIC50 Value (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926Autophagy induction

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Key Insights:

  • COX Inhibition : Some derivatives have been reported as selective COX-2 inhibitors with significant anti-inflammatory activity compared to standard drugs like celecoxib .
CompoundCOX-2 Inhibition (%)Comparison to Celecoxib (%)
N-(2-benzoyl...)7122

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes such as COX and various kinases, altering their activity and leading to therapeutic effects.
  • Receptor Interaction : It may also interact with cellular receptors involved in inflammation and cancer progression.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-10-17(22-23(12)2)19(25)21-16-9-8-14(20)11-15(16)18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUCZURZRLZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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